molecular formula C12H11NO3S2 B3008924 2-(4-Oxo-2-thiOxothiazolidin-3-yl)-benzoic acid ethyl ester CAS No. 401604-26-0

2-(4-Oxo-2-thiOxothiazolidin-3-yl)-benzoic acid ethyl ester

Cat. No.: B3008924
CAS No.: 401604-26-0
M. Wt: 281.34
InChI Key: MKEULIIWVMWLQE-UHFFFAOYSA-N
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Description

2-(4-Oxo-2-thioxothiazolidin-3-yl)-benzoic acid ethyl ester is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-2-thioxothiazolidin-3-yl)-benzoic acid ethyl ester typically involves the reaction of 2-aminothiophenol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazolidinone ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-2-thioxothiazolidin-3-yl)-benzoic acid ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

2-(4-Oxo-2-thioxothiazolidin-3-yl)-benzoic acid ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Oxo-2-thioxothiazolidin-3-yl)-benzoic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid
  • 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]pentanoic acid

Uniqueness

2-(4-Oxo-2-thioxothiazolidin-3-yl)-benzoic acid ethyl ester is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit different potency, selectivity, and spectrum of activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-18-12(13)17/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEULIIWVMWLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N2C(=O)CSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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